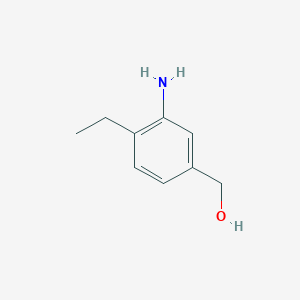

(3-Amino-4-ethylphenyl)methanol

Description

(3-Amino-4-ethylphenyl)methanol (CAS: 5129-22-6, Molecular Weight: 151.21 g/mol) is a benzyl alcohol derivative featuring an amino group at the 3-position and an ethyl substituent at the 4-position of the aromatic ring. This compound is characterized by its primary alcohol (-CH2OH) and primary amine (-NH2) functional groups, which confer reactivity in synthetic applications, such as pharmaceutical intermediates or polymer precursors . It is commercially available at 95% purity but is currently listed as discontinued in some catalogs .

Properties

IUPAC Name |

(3-amino-4-ethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5,11H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSHHNHDOVDIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306593 | |

| Record name | 3-Amino-4-ethylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-22-6 | |

| Record name | 3-Amino-4-ethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-ethylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-ethylphenyl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of ethyl-substituted benzyl alcohols. One common method is the reduction of 3-nitro-4-ethylbenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually involve moderate temperatures and pressures to ensure efficient reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are commonly employed to facilitate the reduction process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-ethylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

Oxidation: Formation of 3-amino-4-ethylbenzaldehyde or 3-amino-4-ethylbenzoic acid.

Reduction: Formation of 3-amino-4-ethylbenzylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3-Amino-4-ethylphenyl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-4-ethylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the aromatic ring can participate in π-π interactions. These interactions can influence cellular pathways and molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between (3-Amino-4-ethylphenyl)methanol and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C9H13NO | 151.21 | -NH2 (3), -C2H5 (4) | -CH2OH, -NH2 |

| (3-Amino-4-bromophenyl)methanol | C7H8BrNO | 202.05 | -NH2 (3), -Br (4) | -CH2OH, -NH2, -Br |

| (4-Amino-3-methoxyphenyl)methanol | C8H11NO2 | 153.18 | -NH2 (4), -OCH3 (3) | -CH2OH, -NH2, -OCH3 |

| 1-(3-Amino-4-methylphenyl)ethanol | C9H13NO | 151.21 | -NH2 (3), -CH3 (4), -CH2CH2OH | -CH2CH2OH, -NH2 |

| 2-((3-Amino-4-methoxyphenyl)amino)ethanol | C9H14N2O2 | 182.22 | -NH2 (3), -OCH3 (4), -NHCH2CH2OH | -NHCH2CH2OH, -OCH3, -NH2 |

Key Observations :

- Substituent Effects : Replacing the ethyl group with bromine (as in the bromo analog) increases molecular weight significantly (202.05 vs. 151.21 g/mol) and introduces a halogen, which may alter hydrophobicity and reactivity .

- Functional Group Positioning: The methoxy derivative (4-Amino-3-methoxyphenyl)methanol has a polar -OCH3 group at the 3-position, enhancing solubility in polar solvents compared to the ethyl-substituted compound .

- Chain Length: The ethanol derivative (1-(3-Amino-4-methylphenyl)ethanol) replaces the methanol group with ethanol, slightly increasing steric bulk but retaining similar molecular weight .

Physicochemical Properties

- Solubility: The ethyl group in this compound contributes to moderate polarity, likely soluble in ethanol, DMSO, or dichloromethane. The bromo analog’s solubility is reduced due to increased molecular weight and halogen hydrophobicity . Methoxy derivatives exhibit higher polarity, enhancing water solubility .

- Thermal Stability : Melting points for similar benzyl alcohols range between 47–50°C (e.g., triazine derivatives in ), but data for the target compound requires further study .

Biological Activity

(3-Amino-4-ethylphenyl)methanol, with the chemical formula C10H15N1O1, is a compound of interest due to its unique structural features, including an amino group and a hydroxymethyl group. These functionalities contribute to its diverse chemical reactivity and potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties.

The presence of both an amino group and a hydroxymethyl group allows this compound to participate in various chemical reactions:

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The amino group can be reduced to form amines.

- Substitution : The aromatic ring is capable of undergoing electrophilic substitution reactions, enhancing its versatility in synthetic chemistry.

The biological activity of this compound is largely attributed to its interactions with biological macromolecules. The amino group can form hydrogen bonds with target proteins, while the aromatic ring can engage in π-π stacking interactions. These interactions may modulate enzymatic activities or receptor functions, influencing various cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria are indicative of its potential as an antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. Notably, it has shown promising results against various human cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 0.5 | Significant growth inhibition |

| A549 | 0.4 | Moderate growth inhibition |

| MCF-7 | 0.6 | Effective against breast cancer cells |

| Jurkat | 1.2 | Reduced proliferation |

These results suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Case Studies

- Antiproliferative Studies : In a study evaluating the antiproliferative effects of various derivatives, this compound was found to inhibit cancer cell growth effectively. The structure-activity relationship indicated that modifications to the phenyl ring could enhance its potency against specific cancer types .

- In Vivo Studies : In animal models, this compound demonstrated significant tumor reduction in xenograft models of hepatocellular carcinoma, suggesting its potential for clinical applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.